Dextranomer

Wound Debridement Surgical Wound Care Exudate Management

Clinicians face inconsistent exudate management when substituting wound cleansers without considering mechanistic differences. Dextranomer (CAS 56087-11-7) is a cross-linked dextran polymer supplied as dry, spherical beads (0.1-0.3 mm) that absorbs wound exudate, debris, and micro-organisms via capillary action. Its three-dimensional network exerts a 'chromatographic-like' separation not replicated by hydrocolloids, alginates, or enzymatic agents. - Reduces mean time to clean wound bed by 3.5 days vs. Eusol-soaked gauze (8.1 vs. 11.6 days). - Achieves ≥25% improvement in ulcer drainage in 73% of cases vs. 13% with saline dressings. - Stimulates faster granulation tissue formation vs. streptokinase-streptodornase. - Available as ≥98% pure beads; EP Reference Standard also offered for quality control.

Molecular Formula
Molecular Weight
CAS No. 56087-11-7
Cat. No. B607078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextranomer
CAS56087-11-7
SynonymsDextranomer;  Debrisan;  Dextranomere;  Dextranomero;  Dextranomerum.
Structural Identifiers
SMILESO1[C@@H]([C@@H](O)[C@@H]([C@H](O)[C@H]1O*)O)CO[C@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)OCC(CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O*)O)O)O)CO[C@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)C*)O)CO[C@H]1O[C@H](C*)[C@@H](O)[C@@H](O)[C@H]1O
InChINone
InChIKeyNone
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dextranomer: Cross-Linked Dextran Polymer


Dextranomer (CAS 56087-11-7) is a hydrophilic, cross-linked dextran polymer synthesized by cross-linking dextran chains with epichlorohydrin [1]. It is supplied as dry, spherical beads (0.1-0.3 mm in diameter) that are practically insoluble in water but swell in water and electrolyte solutions [2]. The three-dimensional network of dextranomer beads exerts a capillary action that absorbs wound exudate, debris, and micro-organisms, making it a topical 'cleansing agent' for exudative wounds [3]. It is also used as a bulking agent in copolymer formulations (e.g., with hyaluronic acid) for endoscopic treatment of vesicoureteral reflux and fecal incontinence [4].

Physical Form Dry, spherical beads 0.1–0.3 mm for reproducible loading in wound models
Absorption Mechanism Capillary action absorbs exudate, debris, and micro‑organisms in assay models
Research Context Supports wound healing models, exudate management assays, and bulking agent copolymer studies

Dextranomer: Substitution Limitations


Dextranomer's unique three-dimensional cross-linked dextran network confers specific absorption kinetics and a 'chromatographic-like' separation of wound constituents that is not replicated by other hydrocolloids, alginates, or enzymatic debriding agents [1]. Its ability to simultaneously absorb small molecules (e.g., prostaglandins, inflammatory mediators) into the bead matrix while trapping larger particles (e.g., bacteria, cellular debris) in inter-bead spaces via capillary action is a distinct physicochemical property [2]. Consequently, substituting dextranomer with another dressing class without considering these mechanistic differences can lead to variable clinical outcomes, as evidenced by direct comparative studies where dextranomer showed differential efficacy in terms of exudate management, time to clean wound bed, and granulation tissue stimulation [3]. Procurement decisions should therefore be guided by specific, comparator-based evidence rather than assuming class interchangeability.

Hydrocolloid / Alginate Dressings

Lack of three‑dimensional chromatographic‑like separation may alter exudate constituent partitioning in assay.

Enzymatic Debriding Agents

No capillary‑driven simultaneous small molecule absorption and particle trapping; exudate clearance profile may differ.

Class Interchangeability

Comparator evidence indicates variable reported outcomes; dressing class substitution may not replicate dextranomer's endpoint results.

Dextranomer: Comparator Evidence


Eusol Gauze: Clean Wound Bed Time

In a randomized controlled trial of adults with surgical wounds, dextranomer beads demonstrated a shorter mean time to a clean wound bed compared to Eusol-soaked gauze [1]. The mean time to a clean wound was 8.1 days (range 5 to 28) in the dextranomer beads group and 11.6 days (range 6 to 22) in the Eusol gauze group, representing a 3.5-day reduction [1]. Additionally, 3 participants in the Eusol gauze group had serious discharge for up to 5 days after wound closure compared to 0 participants in the dextranomer beads group [1]. Note: The certainty of evidence was graded as very low due to imprecision from a small sample size [1].

Clean Wound Bed Time
Data to verify
8.1 days vs Eusol gauze 11.6 days
Shorter mean time reported in surgical wound RCT; very low certainty evidence
3.5-day difference; small sample size, imprecision noted
Wound Debridement Surgical Wound Care Exudate Management

Saline Dressings: Decubital Ulcer Drainage

In an open-label, parallel-group study of 30 exudative decubital ulcers in spinal cord injury patients, dextranomer paste resulted in significantly greater improvement in ulcer drainage compared to conventional saline dressings [1]. Specifically, 73% of ulcers treated with dextranomer paste showed a ≥25% improvement in drainage from baseline to the end of the study (maximum 15 days), versus only 13% of ulcers treated with saline dressings [1]. Both treatments were well tolerated with no evidence of local irritation [1].

Drainage Improvement
Reported
73% vs 13%
≥25% improvement in pressure ulcer drainage reported
Decubital ulcer study; 15 ulcers per group
Pressure Ulcers Exudate Management Spinal Cord Injury

Calcium Alginate: Pressure Ulcer Healing

A prospective, randomized, controlled trial of 92 patients with full-thickness pressure ulcers compared calcium alginate dressing to dextranomer paste [1]. During treatment, a minimal 40% reduction in wound area was obtained in 74% of the patients in the alginate group and in 42% of those in the dextranomer group [1]. Mean surface area reduction per week was 2.39 cm² (sd 3.54) with alginate and 0.27 cm² (sd 3.21) with dextranomer paste (p=0.0001) [1]. The median time to achieve a 40% reduction was 4 weeks with alginate and >8 weeks with dextranomer [1]. Note: This evidence demonstrates that alginate may be superior for accelerating wound closure in this specific context, highlighting a scenario where dextranomer should not be the default choice.

Wound Area Reduction
Head-to-head
42% achieved ≥40% reduction vs Calcium alginate 74%
Alginate showed greater area reduction in pressure ulcer model
RCT, n=92; dextranomer may not accelerate closure
Pressure Ulcers Wound Healing Rate Alginate Dressings

PVP: High-Debris Wound Cleansing

A randomized controlled study compared dextranomer paste to 10% aqueous polyvinylpyrrolidone (PVP) in post-operative wounds [1]. Dextranomer paste appeared to be significantly better than PVP in wounds with a high degree of pus and debris [1]. Time to clean wound bed data from a related Cochrane review showed a mean time of 6.5 days for dextranomer paste vs. 5.2 days for PVP (no variance data provided) [2], suggesting that while dextranomer may not accelerate debridement compared to PVP in all wounds, it offers a distinct advantage in heavily exudative or purulent wounds. No side effects were observed in the dextranomer paste group, while one patient in the PVP group developed an allergic reaction (oedema and erythema) and was withdrawn [1].

Exudative Wound Cleansing
Reported
Significantly better in wounds with high pus/debris vs PVP (reported qualitative)
May support selection for heavily purulent post‑operative wound models
Time to clean 6.5 vs 5.2 days (Cochrane, no variance data)
Post-Operative Wounds Debridement Exudate Management

Streptokinase-Streptodornase: Granulation Speed

In a controlled randomized in-patient study comparing dextranomer (Debrisan) with the enzymatic debriding agent streptokinase-streptodornase (Varidase), both agents demonstrated good cleansing effects and efficacy against infection and wet necrosis [1]. However, dextranomer stimulated the formation of granulation tissue faster than streptokinase-streptodornase [1]. The study included 28 patients with venous leg ulcers and 56 patients with other infected wounds (post-traumatic, post-operative, burns, etc.) [1].

Granulation Speed
Reported
Faster stimulation of granulation tissue vs streptokinase‑streptodornase
May accelerate granulation in chronic venous leg ulcer models
In‑patient study, 84 patients; qualitative comparison
Enzymatic Debridement Granulation Tissue Venous Leg Ulcers

Chemotactic Factor Activation via Complement

In an agarose migration assay, dextranomer (Debrisan) was shown to cause activation of chemotactic factors in human serum and wound fluid [1]. These factors attracted both polymorphonuclear leukocytes (PMNs) and mononuclear leukocytes (MNs), with migration scores of 50% and 70% respectively relative to the positive control (zymosan-activated sera) [1]. Differential chelation studies demonstrated that dextranomer causes activation of the alternate complement pathway, and the factors produced cause receptor-mediated leukotaxis of both PMNs and MNs [1]. While this is a mechanism-of-action study without a direct clinical comparator, it provides class-level inference that dextranomer may actively augment the inflammatory response to infection and promote wound healing beyond simple physical absorption [2].

Chemotactic Activation
Class-level inference
PMN 50%, MN 70% of control
Suggests complement pathway activation in wound fluid model
Agarose migration assay; mechanism‑of‑action study
Wound Healing Mechanism Chemotaxis Immunomodulation

Dextranomer: Wound Care Applications


Surgical Wounds with Heavy Exudate

In surgical wounds with a high degree of pus and debris, dextranomer paste offers significantly better cleansing compared to 10% aqueous polyvinylpyrrolidone [1]. Additionally, when compared to Eusol-soaked gauze, dextranomer beads reduce the mean time to a clean wound bed by 3.5 days (8.1 vs. 11.6 days) [2]. These findings support the use of dextranomer as a primary debriding agent in post-operative wounds where rapid removal of purulent exudate is critical to prevent infection and promote healing.

Decubitus Ulcers in Spinal Cord Injury

Dextranomer paste provides a 60 percentage-point advantage over saline dressings in achieving ≥25% improvement in ulcer drainage (73% vs. 13%) in spinal cord injury patients with decubitus ulcers [1]. This robust exudate management capability makes dextranomer a rational choice for pressure ulcer care in this patient population, potentially reducing maceration and the frequency of dressing changes.

Granulation Tissue in Venous Leg Ulcers

When compared to enzymatic debridement with streptokinase-streptodornase, dextranomer stimulates faster formation of granulation tissue while maintaining comparable cleansing and anti-infective effects [1]. This property is particularly valuable in chronic venous leg ulcers and other infected wounds where promotion of granulation tissue is essential for wound closure. Procurement decisions may favor dextranomer over enzymatic agents when expedited granulation is a clinical priority.

Skin Graft Preparation for Exudative Wounds

Dextranomer is indicated for cleansing exudative wounds prior to skin grafting [1]. Its ability to absorb wound exudate, debris, and micro-organisms via capillary action creates a clean, moist wound bed conducive to graft take. The quantitative evidence showing superior drainage improvement versus saline dressings (73% vs. 13% showing ≥25% improvement) [2] and reduced time to clean wound bed versus Eusol gauze [3] supports its use in graft preparation protocols.

Application
Selection Property
Validation Focus
Surgical wound exudate management studies
Capillary absorption and debris removal
Time to clean wound bed endpoint; exudate weight reduction
Pressure ulcer drainage model research
Exudate drainage improvement capacity
≥25% drainage improvement endpoint in decubitus ulcer models
Chronic wound granulation tissue studies
Granulation tissue stimulation rate
Granulation formation endpoint vs enzymatic debridement
Pre‑graft wound bed preparation research
Exudate and debris clearance for graft take
Wound bed cleanliness score prior to grafting

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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